[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile is a chemical compound that is commonly known as BMS-986165. It is a small molecule inhibitor that targets TYK2 (tyrosine kinase 2) and is currently being researched for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
BMS-986165 selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable safety profile in preclinical studies. It has also been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In addition, BMS-986165 has been shown to have a long half-life, which may allow for less frequent dosing in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on BMS-986165. One direction is to further investigate its safety and efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is to explore its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research could be done to investigate the optimal dosing and administration of BMS-986165 in clinical trials. Finally, further studies could be done to investigate the potential for combination therapy with other drugs targeting cytokine signaling pathways.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps. The first step involves the preparation of 2-bromo-6-methoxy-4-nitrophenol, which is then reacted with 2-(4-morpholinyl)ethylamine to produce 2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol. This intermediate is then reacted with acetonitrile to produce the final product, [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile.
Aplicaciones Científicas De Investigación
BMS-986165 is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has been shown to selectively target TYK2, which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases. BMS-986165 has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
Fórmula molecular |
C16H22BrN3O3 |
---|---|
Peso molecular |
384.27 g/mol |
Nombre IUPAC |
2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H22BrN3O3/c1-21-15-11-13(10-14(17)16(15)23-7-2-18)12-19-3-4-20-5-8-22-9-6-20/h10-11,19H,3-9,12H2,1H3 |
Clave InChI |
KPVRZEZNFRJLAN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.